molecular formula C4H5BrN2O B2605703 (5-Bromo-1H-pyrazol-3-yl)methanol CAS No. 1779621-52-1

(5-Bromo-1H-pyrazol-3-yl)methanol

Cat. No.: B2605703
CAS No.: 1779621-52-1
M. Wt: 177.001
InChI Key: LNDWCWKVSJECGA-UHFFFAOYSA-N
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Description

(5-Bromo-1H-pyrazol-3-yl)methanol: is a versatile small molecule scaffold with the molecular formula C₄H₅BrN₂O and a molecular weight of 177 g/mol . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of (5-Bromo-1H-pyrazol-3-yl)methanol often involves large-scale bromination reactions under controlled conditions to ensure consistency and high yield. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of functionalized pyrazole derivatives .

Mechanism of Action

The specific mechanism of action for (5-Bromo-1H-pyrazol-3-yl)methanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the derivative and its intended use .

Comparison with Similar Compounds

  • (5-Chloro-1H-pyrazol-3-yl)methanol
  • (5-Fluoro-1H-pyrazol-3-yl)methanol
  • (5-Iodo-1H-pyrazol-3-yl)methanol

Uniqueness: (5-Bromo-1H-pyrazol-3-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. This uniqueness makes it valuable in specific synthetic applications where bromine’s reactivity is advantageous .

Properties

IUPAC Name

(3-bromo-1H-pyrazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDWCWKVSJECGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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